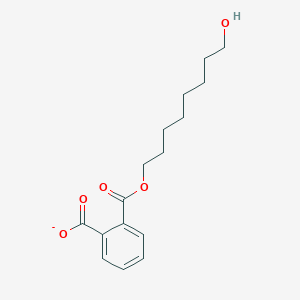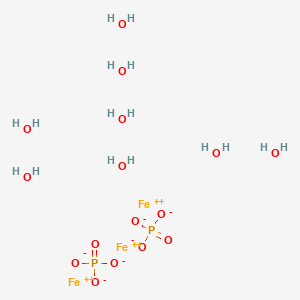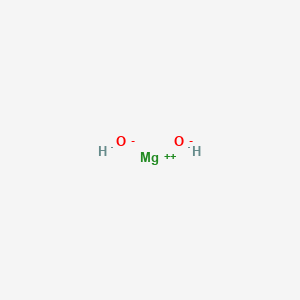
HEXAFLUOROISOPROPYL CROTONATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexafluoroisopropyl crotonate is an organic compound that belongs to the class of fluorinated esters. It is characterized by the presence of a hexafluoroisopropyl group attached to a crotonate moiety. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. These properties make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Hexafluoroisopropyl crotonate can be synthesized through the esterification of crotonic acid with hexafluoroisopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Hexafluoroisopropyl crotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Hexafluoroisopropyl crotonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: this compound is used in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism by which hexafluoroisopropyl crotonate exerts its effects involves interactions with molecular targets through its ester and fluorinated groups. These interactions can influence various biochemical pathways, including enzyme activity and protein binding. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
相似化合物的比较
Similar Compounds
Hexafluoroisopropanol: A related compound with similar fluorinated properties but different functional groups.
Hexafluoroacetone: Another fluorinated compound used in organic synthesis.
Trifluoroacetic acid: A commonly used fluorinated reagent in organic chemistry.
Uniqueness
Hexafluoroisopropyl crotonate is unique due to its combination of a hexafluoroisopropyl group and a crotonate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in other similar compounds. These properties make it particularly useful in specialized applications where other fluorinated compounds may not be as effective.
属性
CAS 编号 |
135771-94-7 |
|---|---|
分子式 |
C7H6F6O2 |
分子量 |
236.11 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)





![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)

